molecular formula C8H5F3N2O B1409568 2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetonitrile CAS No. 1227514-86-4

2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetonitrile

Cat. No.: B1409568
CAS No.: 1227514-86-4
M. Wt: 202.13 g/mol
InChI Key: JHAKFUKVGHHRRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetonitrile is an organic compound with the molecular formula C8H5F3N2O. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetonitrile typically involves the reaction of pyridine derivatives with trifluoromethylating agents. One common method includes the reaction of pyridine with trifluoromethyl acetic anhydride under controlled conditions . Another method involves the use of trifluoromethyl hydrofluoric acid ester . These reactions are usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is common to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetonitrile involves its interaction with various molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. This interaction can modulate the activity of specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hydroxy and acetonitrile groups in conjunction with the trifluoromethyl group makes it particularly versatile in various chemical reactions and applications .

Properties

IUPAC Name

2-[2-oxo-4-(trifluoromethyl)-1H-pyridin-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)6-2-4-13-7(14)5(6)1-3-12/h2,4H,1H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAKFUKVGHHRRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetonitrile
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetonitrile
Reactant of Route 3
Reactant of Route 3
2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetonitrile
Reactant of Route 4
Reactant of Route 4
2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetonitrile
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetonitrile
Reactant of Route 6
Reactant of Route 6
2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.